molecular formula C16H40N8 B1624057 1,4,7,10,13,16,19,22-Octazacyclotetracosane CAS No. 297-11-0

1,4,7,10,13,16,19,22-Octazacyclotetracosane

Cat. No. B1624057
CAS RN: 297-11-0
M. Wt: 344.54 g/mol
InChI Key: WOOFZEBAAKJMRJ-UHFFFAOYSA-N
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Description

1,4,7,10,13,16,19,22-Octazacyclotetracosane, commonly known as OTC, is a cyclic organic compound with the molecular formula C24H48N8. It is a macrocyclic ligand that has been extensively studied for its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition.

Scientific Research Applications

OTC has been studied for its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition. In catalysis, OTC has been used as a chelating ligand for metal ions, which can be used as catalysts for various reactions, such as oxidation and reduction reactions. In drug delivery, OTC has been used as a macrocyclic carrier for various drugs, including anticancer drugs and antibiotics, to improve their solubility and stability. In biomolecular recognition, OTC has been used as a molecular probe to study the binding interactions between biomolecules, such as DNA and proteins.

Mechanism of Action

The mechanism of action of OTC depends on its specific application. In catalysis, OTC acts as a chelating ligand for metal ions, which can facilitate the activation of the metal ion and enhance its catalytic activity. In drug delivery, OTC acts as a macrocyclic carrier for drugs, which can improve their solubility and stability and enhance their bioavailability. In biomolecular recognition, OTC acts as a molecular probe to study the binding interactions between biomolecules, which can provide insights into the structure and function of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OTC depend on its specific application. In catalysis, OTC has been shown to enhance the catalytic activity of metal ions and improve the selectivity and efficiency of various reactions. In drug delivery, OTC has been shown to improve the solubility and stability of drugs and enhance their bioavailability, which can lead to improved therapeutic efficacy. In biomolecular recognition, OTC has been shown to provide insights into the binding interactions between biomolecules, which can lead to a better understanding of their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using OTC in lab experiments include its high stability, its ability to form stable complexes with metal ions, and its potential applications in various fields, including catalysis, drug delivery, and biomolecular recognition. The limitations of using OTC in lab experiments include its high cost, its potential toxicity, and its limited availability in some regions.

Future Directions

There are several future directions for the research on OTC. One direction is to develop new synthesis methods for OTC that are more efficient and cost-effective. Another direction is to explore new applications of OTC in various fields, such as materials science and environmental science. Additionally, further studies are needed to understand the mechanism of action of OTC in various applications and to optimize its performance for specific applications.

properties

IUPAC Name

1,4,7,10,13,16,19,22-octazacyclotetracosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h17-24H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFZEBAAKJMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423099
Record name 1,4,7,10,13,16,19,22-Octaazacyclotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

297-11-0
Record name 1,4,7,10,13,16,19,22-Octaazacyclotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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